5-Methyl-1,3,4-oxadiazole-2-carboxylic acid
Overview
Description
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is an organic compound with the molecular formula C4H4N2O3. It is a derivative of oxadiazole, a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. This compound is known for its applications in organic synthesis and medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical agents .
Mechanism of Action
Target of Action
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that has been found to exhibit various biological activities . It has been used as an intermediate in the preparation of HIV-integrase inhibitors , suggesting that its primary target could be the HIV-integrase enzyme. This enzyme plays a crucial role in the replication of the HIV virus by integrating the viral DNA into the host genome.
Mode of Action
Oxadiazole derivatives have been reported to interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target protein, thereby affecting its function.
Biochemical Pathways
By inhibiting the integrase enzyme, it could prevent the integration of the viral DNA into the host genome, thereby blocking the replication of the virus .
Pharmacokinetics
Its solubility in water suggests that it could be well-absorbed and distributed in the body. The impact of these properties on its bioavailability and therapeutic efficacy would need further investigation.
Result of Action
Based on its potential role as an hiv-integrase inhibitor, it could prevent the replication of the hiv virus, thereby reducing viral load and potentially slowing the progression of the disease .
Biochemical Analysis
Biochemical Properties
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its role as an intermediate in the preparation of HIV-integrase inhibitors . The compound’s structure allows it to form hydrogen bonds and other non-covalent interactions with target biomolecules, facilitating its incorporation into larger, bioactive structures. Additionally, this compound can inhibit the activity of certain enzymes, such as tyrosinase, which is involved in melanin production .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the production of melanin in skin cells by targeting tyrosinase activity, leading to reduced pigmentation . Furthermore, this compound has demonstrated cytotoxic effects on malignant cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their activity. For example, the compound’s interaction with tyrosinase results in enzyme inhibition, reducing melanin production . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert conditions and can be stored at low temperatures to prevent degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular processes, such as reduced pigmentation and cytotoxicity in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as reduced pigmentation and anticancer activity . At higher doses, toxic or adverse effects may occur, including potential damage to healthy cells and tissues . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the body. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways play a crucial role in determining the compound’s overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic potential . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in clinical applications.
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid typically involves the reaction of 5-methyl-1,3,4-oxadiazole with oxalyl chloride to form 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride. This intermediate is then reacted with potassium hydroxide to yield this compound .
Step 1: React 5-methyl-1,3,4-oxadiazole with oxalyl chloride.
Step 2: React the resulting 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride with potassium hydroxide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various esters or amides .
Scientific Research Applications
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties and reactivity.
1,3,4-Oxadiazole: Similar to 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid but without the methyl group, leading to different chemical behavior.
1,2,5-Oxadiazole:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group enhances its stability and reactivity compared to other oxadiazole derivatives .
Properties
IUPAC Name |
5-methyl-1,3,4-oxadiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c1-2-5-6-3(9-2)4(7)8/h1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXQPPXGTQABCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600213 | |
Record name | 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518048-06-1 | |
Record name | 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518048-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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